molecular formula C21H22N4O6S B11930394 2-[[5-[methyl-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methyl]amino]thiophene-2-carbonyl]amino]pentanedioic acid

2-[[5-[methyl-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methyl]amino]thiophene-2-carbonyl]amino]pentanedioic acid

Cat. No.: B11930394
M. Wt: 458.5 g/mol
InChI Key: IVTVGDXNLFLDRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[[5-[methyl-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methyl]amino]thiophene-2-carbonyl]amino]pentanedioic acid (IUPAC name), commonly known as Raltitrexed (proprietary name: Tomudex, synonyms: ZD-1694, ICI-D-1694), is a thymidylate synthase (TS) inhibitor used in the treatment of colorectal cancer . Structurally, it features a quinazoline core linked to a thiophene ring and a pentanedioic acid moiety. The quinazoline group mimics folate, enabling competitive binding to TS, while the thiophene and pentanedioic acid components enhance cellular uptake and solubility . Its molecular formula is C₂₁H₂₂N₄O₆S (MW: 458.50 g/mol), with a CAS number of 112887-68-0 .

Properties

IUPAC Name

2-[[5-[methyl-[(2-methyl-4-oxo-3H-quinazolin-6-yl)methyl]amino]thiophene-2-carbonyl]amino]pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O6S/c1-11-22-14-4-3-12(9-13(14)19(28)23-11)10-25(2)17-7-6-16(32-17)20(29)24-15(21(30)31)5-8-18(26)27/h3-4,6-7,9,15H,5,8,10H2,1-2H3,(H,24,29)(H,26,27)(H,30,31)(H,22,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVTVGDXNLFLDRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)CN(C)C3=CC=C(S3)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20861216
Record name N-(5-{Methyl[(2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)methyl]amino}thiophene-2-carbonyl)glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20861216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Coupling Reaction

The foundational step involves C-N coupling between N-(5-methylamino-2-thenoyl)-L-glutamic acid diethyl ester (LTS1) and 6-bromomethyl-2-methyl-3,4-dihydroquinazolin-4-one (LTS2). This reaction is catalyzed by organic bases such as triethylamine in anhydrous dichloromethane at 0–5°C. The mechanism proceeds via nucleophilic substitution, where the methylamino group of LTS1 displaces the bromine atom on LTS2. The intermediate product, N-[5-[N-(3,4-dihydro-2-methyl-4-oxo-6-quinazolinyl)-methyl]-N-methyl]-2-thenoyl-L-glutamic acid diethyl ester (LT12), is isolated in 85–90% yield after extraction with ethyl acetate.

Alkaline Hydrolysis

LT12 undergoes hydrolysis using 1N sodium hydroxide at 0–5°C to cleave the ethyl ester groups. The reaction is quenched with hydrochloric acid (pH 3), precipitating raltitrexed as a crude solid. This step achieves >95% conversion efficiency, with impurities removed via methylene chloride washes. Critical parameters include strict temperature control to prevent epimerization and pH adjustments to minimize byproducts.

Industrial-Scale Production

Optimized Reaction Conditions

Industrial protocols (Table 1) refine laboratory methods for cost-effectiveness and reproducibility:

Table 1: Industrial Synthesis Parameters

ParameterSpecification
Coupling solventDichloromethane
Base catalystTriethylamine
Temperature0–5°C
Hydrolysis alkali1N NaOH
Acid for precipitation1N HCl
Final purity (HPLC)≥99.8%

The process avoids hazardous reagents, using dichloromethane for extraction and methanol for recrystallization.

Purification Techniques

Crude raltitrexed is dissolved in methanol (40–100 volumes) and concentrated under reduced pressure at 28–35°C. Crystallization at 4°C yields needle-like crystals, which are vacuum-dried at ≤35°C. This method reduces residual solvents to <0.1% and achieves a single impurity profile of <0.05%.

Characterization and Quality Control

Chromatographic Validation

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm verifies purity (Table 2). The method resolves raltitrexed from intermediates and degradation products within 15 minutes.

Table 2: HPLC Analytical Data

ParameterResult
Retention time6.8 min
Purity (area %)99.85%
Max single impurity0.045%

Comparative Analysis of Methodologies

Solvent Selection

While early methods used dimethyl sulfoxide (DMSO) for coupling reactions, industrial processes prefer dichloromethane due to its lower toxicity and ease of removal. Methanol-water mixtures in recrystallization prevent solvate formation, ensuring consistent crystal morphology.

Yield and Scalability

Laboratory-scale syntheses report 59–75% yields for analogous antifolates, but optimized industrial protocols achieve 85–90% yields for raltitrexed through in-process controls and reduced side reactions .

Chemical Reactions Analysis

Types of Reactions: Raltitrexed undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Raltitrexed, each with unique chemical and biological properties .

Scientific Research Applications

Chemical Properties and Reactivity

The compound's reactivity is attributed to its functional groups, which can participate in various chemical reactions. These reactions are essential for modifying the compound to enhance biological activity or to synthesize derivatives for further study. The structural diversity allows for a range of potential applications, particularly in drug development.

Medicinal Chemistry Applications

The primary applications of this compound are in the field of medicinal chemistry, particularly as potential therapeutic agents:

  • Anticancer Activity : Compounds similar to 2-[[5-[methyl-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methyl]amino]thiophene-2-carbonyl]amino]pentanedioic acid have demonstrated significant anticancer properties. The quinazoline structure is known for its ability to inhibit various cancer cell lines, making it a target for developing new anticancer drugs .
  • Antimicrobial Properties : The compound exhibits potential antimicrobial activity, which is crucial for developing treatments against resistant bacterial strains. Studies have shown that derivatives of quinazoline compounds can effectively inhibit microbial growth .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of quinazoline derivatives, emphasizing their potential as tyrosinase inhibitors and their role in cancer therapy. For instance, research has demonstrated that modifications at specific positions on the quinazoline ring significantly affect biological activity, leading to the development of more potent derivatives .

A notable study involved the design and synthesis of novel phenylamino quinazolinone derivatives aimed at inhibiting tyrosinase, an enzyme implicated in various diseases including skin disorders and cancer. The findings suggest that specific substitutions on the quinazoline structure can enhance inhibitory effects against tyrosinase, indicating a promising direction for therapeutic development .

Mechanism of Action

Raltitrexed exerts its effects by inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis. By binding to the enzyme, Raltitrexed prevents the formation of thymidine triphosphate, a nucleotide required for DNA replication. This inhibition leads to DNA fragmentation and cell death. The compound is transported into cells via a reduced folate carrier and undergoes extensive polyglutamation, which enhances its inhibitory power and duration .

Comparison with Similar Compounds

Comparison with Similar Compounds

Raltitrexed belongs to a class of antifolate analogs targeting TS. Below is a detailed comparison with structurally and functionally related compounds:

Structural Analogues

Compound Name / ID Key Structural Features Molecular Formula (MW) Target / Mechanism Therapeutic Use Reference(s)
Raltitrexed (Tomudex) Quinazoline core, thiophene linker, pentanedioic acid C₂₁H₂₂N₄O₆S (458.50 g/mol) TS inhibition (non-competitive) Colorectal cancer
(Z)-2-((5-Benzylidene-4-oxo-4,5-dihydrothiazol-2-yl)amino)-4-methylpentanoic acid Benzylidene-thiazole core, amino acid substituent C₁₃H₁₄N₂O₃S (319.00 g/mol) Anticancer (unspecified target) Preclinical studies
2-(4-(((2-Amino-4-oxo-3,4,7,8-tetrahydropteridin-6-yl)methyl)amino)benzamido)pentanedioic acid Pteridinyl group, pentanedioic acid C₁₉H₂₁N₇O₆ (443.41 g/mol) Folate metabolism disruption Experimental
5-[(3aS,4S,6aR)-1-acetyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid Thienoimidazole core, pentanoic acid C₁₂H₁₈N₂O₄S (310.35 g/mol) Biotin metabolism (structural analog) Biochemical research

Pharmacological and Functional Differences

Target Specificity :

  • Raltitrexed’s quinazoline moiety enables precise TS inhibition, reducing DNA synthesis in cancer cells .
  • In contrast, benzylidene-thiazole derivatives (e.g., compound from ) lack the quinazoline group, suggesting broader or alternative mechanisms (e.g., topoisomerase inhibition or oxidative stress induction).

Bioavailability :

  • The pentanedioic acid in Raltitrexed enhances water solubility, improving pharmacokinetics compared to simpler thiazole analogs .
  • Thiophene-linked compounds (e.g., ’s nitrobenzylidene derivative) show variable solubility depending on substituents, impacting oral bioavailability .

Clinical Efficacy: Raltitrexed has demonstrated clinical efficacy in Phase III trials for colorectal cancer, with a response rate of ~20% .

Research Findings and Data Tables

Table 1: In Vitro Activity Comparison

Compound IC₅₀ (TS Inhibition) Cancer Cell Line Activity (GI₅₀, μM) Selectivity Index (Cancer vs. Normal Cells) Reference(s)
Raltitrexed 1.2 nM HT-29: 0.03 μM >100
Benzylidene-thiazole analog N/A MCF-7: 12.5 μM 2.5
Pteridinyl-pentanedioic acid 8.7 μM HeLa: 45 μM 1.8

Table 2: Pharmacokinetic Parameters

Compound Half-Life (h) Oral Bioavailability (%) Protein Binding (%) Reference(s)
Raltitrexed 15–20 50–60 80
Thiophene-carboxylic acid 2–4 <20 65

Biological Activity

Overview

2-[[5-[methyl-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methyl]amino]thiophene-2-carbonyl]amino]pentanedioic acid, commonly known as Raltitrexed (Tomudex), is a synthetic organic compound primarily recognized for its role as a chemotherapeutic agent. This compound exhibits significant biological activity, particularly in the inhibition of thymidylate synthase, an enzyme crucial for DNA synthesis. This article delves into the biological mechanisms, therapeutic applications, and research findings related to this compound.

Chemical Structure and Properties

PropertyValue
IUPAC Name2-[[5-[methyl-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methyl]amino]thiophene-2-carbonyl]amino]pentanedioic acid
Molecular Weight458.5 g/mol
CAS Registry Number112887-68-0
Drug ClassificationSynthetic organic
Approved DrugYes (EMA 2009)

Raltitrexed acts primarily by inhibiting thymidylate synthase, which is essential for the de novo synthesis of thymidine triphosphate (dTTP), a nucleotide required for DNA replication. By binding to this enzyme, Raltitrexed effectively disrupts DNA synthesis, leading to cell death, particularly in rapidly dividing cancer cells. The compound is transported into cells via the reduced folate carrier (RFC) and undergoes polyglutamation, enhancing its retention and activity within the cellular environment .

Antitumor Activity

Raltitrexed has demonstrated potent antitumor activity in various studies:

  • In Vitro Studies : Raltitrexed has been shown to inhibit the growth of human tumor cell lines such as KB and IGROV1. These cells express folate receptors that facilitate the uptake of the drug, leading to significant reductions in cell viability .
  • In Vivo Studies : In SCID mice bearing KB tumors, Raltitrexed exhibited high efficacy against both early and advanced stages of tumors, with a log kill of approximately 3.5 to 3.7 and several complete remissions observed .
  • Mechanistic Insights : The antiproliferative effects of Raltitrexed are attributed to its ability to inhibit de novo purine nucleotide biosynthesis following uptake through folate transporters .

Comparison with Other Antifolates

Raltitrexed is often compared with other antifolate agents such as Methotrexate (MTX) due to its selective targeting of tumor cells expressing folate receptors. Unlike MTX, which can affect normal cells as well, Raltitrexed's mechanism allows it to preferentially target cancerous tissues, minimizing side effects associated with traditional chemotherapy.

Research Findings

Recent studies have focused on enhancing the efficacy and specificity of Raltitrexed through structural modifications and combination therapies:

  • Structural Modifications : Researchers have explored various analogs of Raltitrexed to improve its binding affinity for thymidylate synthase and reduce resistance mechanisms observed in certain tumors .
  • Combination Therapies : Clinical trials have investigated the use of Raltitrexed in combination with other chemotherapeutic agents or targeted therapies to enhance overall treatment efficacy in colorectal cancer patients .

Case Studies

Several clinical case studies have highlighted the effectiveness of Raltitrexed in treating advanced colorectal cancer:

  • Case Study 1 : A patient with metastatic colorectal cancer showed a significant reduction in tumor burden after a treatment regimen including Raltitrexed combined with leucovorin. The patient's overall survival was notably extended compared to previous treatments.
  • Case Study 2 : Another study reported a cohort of patients treated with Raltitrexed who achieved partial responses after failing conventional chemotherapy regimens, suggesting its potential as a second-line treatment option .

Q & A

Q. What analytical techniques are recommended for structural confirmation of the compound?

To confirm the structure, use a combination of HPLC (for purity assessment), FTIR (functional group analysis), and NMR (1H and 13C for detailed molecular architecture). TLC (silica gel, ethyl acetate/hexane solvent systems) can monitor reaction progress . For accurate mass determination, High-Resolution Mass Spectrometry (HRMS) is advised. Cross-validate spectral data with computational predictions (e.g., density functional theory for NMR shifts) to resolve ambiguities .

Q. How can synthesis yield be optimized for this compound?

Employ Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading). For example, reflux in ethanol with aromatic aldehydes (6 hours, monitored via TLC) has been effective for analogous thiophene derivatives . Statistical optimization (e.g., response surface methodology) minimizes trial runs and maximizes yield .

Q. What safety protocols apply given structural analogs?

Although direct safety data is limited, analogs like nitrosofolic acid (GHS Category: industrial use only) suggest handling in fume hoods with PPE (gloves, lab coats) and avoiding inhalation/ingestion. Conduct a hazard assessment using computational tools (e.g., in silico toxicity prediction) before lab work .

Advanced Research Questions

Q. How can computational modeling improve reaction design for derivatives?

Use quantum chemical calculations (e.g., transition state analysis) to predict reaction pathways. Tools like ICReDD’s reaction path search methods integrate experimental data with computational models to prioritize synthetic routes. For example, simulate substituent effects on the thiophene-carbonyl moiety to guide regioselective modifications .

Q. What statistical methods resolve contradictions in reaction optimization data?

Apply multivariate analysis (e.g., principal component analysis) to identify outlier variables. For instance, contradictory yields in solvent screening (polar vs. nonpolar) can be resolved by analyzing solvent-protonation interactions via DoE. Use ANOVA to validate significance of factors like pH or stirring rate .

Q. How to elucidate bioactivity mechanisms of derivatives?

Synthesize analogs with modifications at the quinazolin-4-oxo or pentanedioic acid moieties. Evaluate bioactivity (e.g., antimicrobial assays via broth microdilution) and correlate with computational docking studies (e.g., binding affinity to folate pathway enzymes like dihydrofolate reductase). For enzymatic intermediates, track isotopic labeling (e.g., 13C-glutamic acid) to map metabolic pathways .

Methodological Notes

  • Contradiction Management : Cross-reference analytical data (e.g., NMR vs. FTIR) and replicate experiments under controlled conditions.
  • Data Integrity : Use encrypted electronic lab notebooks (ELNs) for traceability and compliance with FAIR principles .
  • Experimental Replication : Follow protocols from peer-reviewed syntheses of structurally related thiophene-quinazoline hybrids .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.